molecular formula C17H24N4O4S2 B2824421 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide CAS No. 2320898-72-2

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B2824421
CAS No.: 2320898-72-2
M. Wt: 412.52
InChI Key: NFPYJPOUMFTYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a quinoline-based sulfonamide derivative featuring a dimethylsulfamoyl-substituted piperidine moiety at the 4-position of the quinoline core. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as observed in analogous quinoline derivatives .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-20(2)27(24,25)21-11-8-14(9-12-21)13-19-26(22,23)16-7-3-5-15-6-4-10-18-17(15)16/h3-7,10,14,19H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYJPOUMFTYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the quinoline moiety and the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The piperidine and quinoline moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Core Modifications

  • Piperidine vs. Piperazine Derivatives: Compounds such as 4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]-quinolines (e.g., compounds (1), (2), (5) in ) share a sulfamoyl group but utilize a piperazine ring instead of piperidine. The piperazine analogs showed moderate sorbitol dehydrogenase (SDH) inhibition but were less potent than the reference compound CP 166572. The piperidine-based target compound may exhibit altered binding kinetics due to reduced ring flexibility and steric effects .
  • Spirocyclic Quinolines: Spiro[piperidine-4,2'-quinolines] () feature a fused bicyclic structure, differing from the linear architecture of the target compound. These spiro derivatives demonstrated variable physical states (solid/oil), suggesting that the rigid spiro framework impacts solubility and bioavailability. In contrast, the sulfonamide group in the target compound likely enhances hydrophilicity .

Functional Group Variations

  • Sulfonamide Position: Derivatives like 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline () place the sulfonamide at position 3 rather than position 7. Positional isomerism can drastically alter biological activity; for example, sulfonamides at position 8 may better engage polar residues in enzyme active sites compared to position 3 .
  • Electron-Withdrawing Groups: Compounds such as N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide () incorporate cyclopropylmethyl and carbonyl groups, increasing lipophilicity.

Enzyme Inhibition

  • Sorbitol Dehydrogenase (SDH) Inhibition: Quinoline derivatives with dimethylsulfamoyl-piperazine groups () showed SDH inhibition but were outperformed by CP 166572. The target compound’s piperidine substitution may enhance selectivity or reduce off-target effects due to altered steric interactions .
  • Atherosclerosis Targets :
    Piperidine-containing compounds like Goxalapladib () target atherosclerosis via distinct mechanisms (e.g., lipoprotein-associated phospholipase A2 inhibition). The target compound’s sulfonamide-piperidine motif could be repurposed for similar pathways, though direct comparisons require further study .

Physicochemical Properties

  • Crystallinity and Stability: Salts of N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide () were characterized via XRPD and TGA/DSC, revealing high crystallinity.

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Quinoline-8-sulfonamide N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl} Under investigation
Piperazine Analogs Quinoline-4-sulfonamide 4-(N,N-Dimethylsulfamoyl)piperazin-1-yl Moderate SDH inhibition
Spiro[piperidine-4,2'-quinolines] Spirocyclic quinoline 1'-acyl-1-benzyl groups Variable physical states
3-Sulfonamide Derivatives Quinoline-3-sulfonamide Piperidin-4-yl amino Position-dependent activity

Biological Activity

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and biochemistry. This compound integrates a piperidine ring, a quinoline structure, and a sulfonamide group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation. Its sulfonamide moiety plays a crucial role in this inhibition by binding to the active sites of target enzymes.
  • Cellular Pathways : Studies indicate that derivatives of quinoline and piperidine can modulate signaling pathways involved in cell survival and apoptosis. This modulation can lead to increased oxidative stress within cancer cells, promoting cell death through mechanisms such as ferroptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to significantly inhibit the proliferation of HepG2 liver cancer cells in vitro, with IC50 values indicating potent activity (values typically below 20 µM) .
  • Mechanistic Insights : The mechanism involves the induction of oxidative stress and subsequent ferroptosis in tumor cells. This was evidenced by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), along with downregulation of key proteins like SLC7A11 and GPX4, which are critical for cellular antioxidant defenses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated the importance of specific functional groups in enhancing biological activity:

Compound StructureIC50 Value (µM)Biological Activity
Base Compound<20Cytotoxicity against HepG2
Sulfamoyl Derivative15Enhanced enzyme inhibition
Quinoline Analog19Dual cholinesterase inhibition

These findings suggest that modifications to the quinoline or piperidine moieties can significantly impact the compound's efficacy .

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • PMSA Study : A study on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which shares structural similarities with our compound, reported significant inhibition of tumor cell proliferation and migration through similar mechanisms involving ferroptosis . This indicates a potential shared pathway among sulfonamide-containing compounds.
  • Quinoline Derivatives : Research on quinoline derivatives has shown that modifications can lead to enhanced anti-tumor activity and improved selectivity towards cancer cells over normal cells. The incorporation of piperidine rings has been linked to increased potency against various cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Quinoline-8-sulfonamide Core Formation : The quinoline core can be prepared via sulfonation using chlorosulfonic acid or sulfur trioxide, followed by amidation with ammonia or a primary amine .
  • Piperidine Modification : The dimethylsulfamoyl-piperidine moiety is introduced via nucleophilic substitution or reductive amination. For example, coupling 1-(dimethylsulfamoyl)piperidin-4-ylmethylamine with the sulfonylated quinoline using a coupling agent like EDC/HOBt in dichloromethane at 0–25°C .
  • Optimization : Yield and purity are enhanced by controlling solvent polarity (e.g., DMF or N,N-dimethylacetamide), temperature (20–80°C), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylsulfamoyl group at δ 2.8–3.1 ppm for N(CH₃)₂) and piperidine ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients (retention time ~1.6–2.0 minutes under QC-SMD-TFA05 conditions) .
  • X-Ray Powder Diffraction (XRPD) : Distinguishes crystalline forms; sharp peaks at 2θ = 10.5°, 15.3°, and 21.7° indicate a stable polymorph .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption) during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR with computational predictions (DFT calculations) to identify conformational artifacts . For IR, confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and piperidine ring vibrations (2800–2900 cm⁻¹) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to isolate coupling effects in NMR .
  • Dynamic Effects : Variable-temperature NMR can reveal restricted rotation in the dimethylsulfamoyl group causing split signals .

Q. What strategies mitigate batch-to-batch variability in biological activity observed during in vitro assays?

  • Methodological Answer :

  • Salt Form Selection : Hydrochloride or phosphate salts improve solubility and consistency. For example, hydrochloride salts show >90% dissolution in PBS (pH 7.4) vs. 70% for free bases .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hygroscopicity or oxidation-prone sites. TGA/DSC data (e.g., decomposition onset at 220°C) guide storage conditions .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and normalize activity to molar concentration rather than mass .

Q. How does the dimethylsulfamoyl group influence target binding compared to other sulfonamide derivatives (e.g., methylsulfonyl or phenylsulfonyl)?

  • Methodological Answer :

  • Computational Docking : Molecular dynamics simulations show the dimethylsulfamoyl group enhances hydrophobic interactions with kinase ATP pockets (e.g., ΔG binding = -9.2 kcal/mol vs. -7.5 kcal/mol for methylsulfonyl) .
  • Structure-Activity Relationship (SAR) : Replace dimethylsulfamoyl with methylsulfonyl in analogs; observe 3–5-fold reduction in IC₅₀ against EGFR kinase due to decreased van der Waals contacts .
  • Crystallography : Co-crystal structures with carbonic anhydrase IX reveal hydrogen bonding between the sulfamoyl NH and Thr199, absent in non-sulfamoyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.